3-Indoleacetic acid-d4

Mass Spectrometry Selected Ion Monitoring Quantitative Plant Hormone Analysis

Endogenous auxin quantification in plant micro-tissues requires an internal standard stable under alkaline hydrolysis. 3-Indoleacetic acid-d4 (CAS 76937-77-4) provides ring-deuterium labeling at positions 4,5,6,7, retaining the +4 Da mass tag during 1-7 N NaOH conjugate hydrolysis-unlike side-chain d2-IAA. • +4 Da mass shift (m/z 134 vs 130) enables unambiguous SIM quantitation free of natural isotope interference. • ≥98% isotopic purity ensures consistent batch-to-batch calibration for LC-MS/MS workflows. • Validated for free IAA and ester/amide conjugate quantification in plant and microbial systems.

Molecular Formula C10H9NO2
Molecular Weight 179.21 g/mol
CAS No. 76937-77-4
Cat. No. B033003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indoleacetic acid-d4
CAS76937-77-4
Synonyms1H-Indole-3-acetic Acid-d4;  (1H-Indol-3-yl)acetic Acid-d4;  3-(Carboxymethyl)-1H-indole-d4;  3-(Carboxymethyl)indole-d4;  3-IAA-d4;  3-Indolylmethylcarboxylic Acid-d4;  Bioenraiz-d4;  GAP-d4;  Heteroauxin-d4;  IAA-d4;  Noclosan-d4;  Rhizopin-d4; 
Molecular FormulaC10H9NO2
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)O
InChIInChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D
InChIKeySEOVTRFCIGRIMH-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IAA-d4 Sourcing Guide


2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (CAS 76937-77-4, also designated Indole-3-acetic acid-d4 or IAA-d4) is a stable isotope-labeled analog of indole-3-acetic acid (IAA), wherein four hydrogen atoms at positions 4, 5, 6, and 7 of the indole ring are replaced with deuterium . IAA is the predominant natural auxin plant hormone regulating cell elongation, division, and developmental processes . The deuterium-labeled variant serves primarily as an internal standard for quantitative mass spectrometric analysis of endogenous IAA in plant tissues, microbial systems, and biological fluids [1].

IAA-d4 Substitution Limitations in MS


Indole-3-acetic acid-d4 cannot be interchangeably substituted with unlabeled IAA or alternative deuterated variants (e.g., side-chain labeled d2-IAA) without compromising quantitative accuracy or experimental validity. Unlabeled IAA co-elutes with endogenous analyte and lacks a distinct mass signature, precluding its use as an internal standard for isotope dilution mass spectrometry . Side-chain deuterated analogs (d2-IAA) suffer from deuterium loss during alkaline hydrolysis—a standard sample preparation step for conjugated IAA analysis—rendering them unsuitable for assays involving ester/amide conjugate quantification [1]. Even among indole-ring deuterated analogs, differences in deuterium placement affect retention time behavior and mass spectral separation from the natural isotope cluster [2].

IAA-d4 Differentiation Evidence


Signal-to-Noise Improvement in MS

Indole-3-acetic acid-d4 (tetradeutero IAA, labeled at positions 4,5,6,7) enables a 10-fold increase in mass spectrometric sensitivity compared to methods operating without polydeuterated internal standards [1]. This gain arises from the elimination of background signal contributed by the natural heavy isotope cluster of unlabeled IAA, permitting operation at reduced mass resolution (broadened mass window) without spectral overlap [1].

Mass Spectrometry Selected Ion Monitoring Quantitative Plant Hormone Analysis

Distinct Mass Shift vs. Unlabeled IAA

Indole-3-acetic acid-d4 generates a base peak at m/z = 134 in GC-MS analysis, providing a +4 Da mass shift from unlabeled IAA (base peak m/z = 130) [1]. For methyl ester derivatives, the molecular ion appears at m/z = 193 for d4-IAA compared to m/z = 189 for unlabeled IAA [1]. This mass separation eliminates interference from the natural isotope cluster and enables unambiguous selected ion monitoring.

GC-MS LC-MS/MS Isotope Dilution Selected Ion Monitoring

Alkaline Hydrolysis Stability

Indole-3-acetic acid-d4, with deuterium atoms at indole ring positions 4, 5, 6, and 7, demonstrates complete retention of the deuterium label during alkaline hydrolysis (1 N to 7 N NaOH) [1]. In contrast, side-chain deuterated analogs (d2-IAA) undergo deuterium exchange with hydrogen under identical alkaline conditions, losing their isotopic label and rendering them useless as internal standards for conjugated IAA analysis [1].

Conjugate Analysis Alkaline Hydrolysis Sample Preparation Isotopic Fidelity

Chromatographic Retention Shift on RP-HPLC

Indole-3-acetic acid-d4 exhibits partial chromatographic separation from unlabeled IAA on reverse-phase high-performance liquid chromatography (RP-HPLC), with the deuterated analog eluting detectably earlier than the non-deuterated compound [1]. This phenomenon, termed deuterium isotope fractionation, also occurs with the methyl ester derivatives on normal-phase HPLC [1].

HPLC Isotope Fractionation Internal Standard Validation Method Development

IAA-d4 Validated Application Scenarios


Quantitative IAA Analysis in Plant Tissues

IAA-d4 is used as an internal standard for quantifying both free IAA and alkaline-hydrolyzed ester/amide conjugates in plant extracts [1]. The compound's +4 Da mass shift (m/z 134 vs. 130) enables unambiguous selected ion monitoring free from natural isotope interference [1]. Critically, its ring-deuterium retention during alkaline hydrolysis (1 N to 7 N NaOH) permits accurate conjugated IAA quantification, unlike side-chain deuterated analogs that lose their label [1].

IAA Quantification in Low-Biomass Samples

For samples with limited tissue mass (e.g., root tips, shoot apices, microdissected regions), the 10-fold sensitivity gain achieved with IAA-d4 as an internal standard—via reduced mass resolution operation—enables detection of nanogram IAA quantities that would otherwise fall below quantification limits [1].

LC-MS/MS Method Development & Validation

IAA-d4 serves as a stable isotope-labeled internal standard in LC-ESI-MS/MS workflows for quantifying IAA and its metabolites in plant and microbial systems [2]. Its distinct +4 Da mass shift from endogenous IAA provides reliable calibration for isotope dilution methods, and its commercial availability with isotopic purity ≥98% ensures consistent method performance across batches [3].

HPLC Fractionation Prior to MS Analysis

When IAA-d4 is used as an internal standard in workflows combining HPLC purification with subsequent GC-MS or LC-MS analysis, researchers must account for deuterium-induced chromatographic fractionation [4]. The d4-IAA elutes earlier than unlabeled IAA on RP-HPLC; therefore, collection of the complete chromatographic peak is essential to avoid quantification bias [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Indoleacetic acid-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.